molecular formula C6H7NOS B428938 N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine CAS No. 42456-40-6

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine

Cat. No. B428938
CAS RN: 42456-40-6
M. Wt: 141.19g/mol
InChI Key: XRUDLQMYHUIYOJ-QPJJXVBHSA-N
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Description

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, also known as MTM hydroxylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine is not fully understood. However, it is believed to act as a radical scavenger, which can prevent oxidative damage to cells and tissues. N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.

Biochemical And Physiological Effects

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has been shown to have antioxidant properties, which can protect cells and tissues from oxidative damage. In addition, it has been shown to have anti-inflammatory effects and can inhibit the growth of certain cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine in lab experiments is its high selectivity and efficiency in reducing aldehydes and ketones. It is also relatively easy to synthesize and purify. However, one limitation is that it can be sensitive to air and moisture, which can affect its reactivity.

Future Directions

There are several potential future directions for the research on N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. Finally, the development of new applications for N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine in organic synthesis and other fields is an area of ongoing research.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a reagent for the selective reduction of aldehydes and ketones, as well as a catalyst for the synthesis of various organic compounds. In addition, N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has been investigated for its antimicrobial and antitumor properties.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUDLQMYHUIYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356006
Record name N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine

CAS RN

42456-40-6
Record name N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-methylthiophene-2-carboxaldehyde (4.0 g, 31.8 mmol; Aldrich) in EtOH (24 mL) was added a solution of hydroxylamine hydrochloride (3.28 g, 47.2 mmol; Aldrich) in water (6 mL) and then a solution of sodium acetate (5.20 g, 67.5 mmol) in water (6 mL after which the mixture heated at reflux for 1 h. The mixture, after cooling, was concentrated in vacuo, and the residue diluted with water and extracted with CH2Cl2 (25 mL×2). The combined extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated. The residual oily solid was triturated with Et2O (˜20 mL) to obtain 3.4 g (76% yield) of the title compound as an off-white powder: HPLC: 1.69 min (at 254 nm); LC/MS m/z 142 (M+H); 1H NMR (500 MHz, CDCl3) δ ppm 2.53 (3H, s, CH3), 6.77 (1H, d, J=3.7 Hz, Th—H), 7.21 (1H, d, J=3.7 Hz, Th—H), 7.63 (1H, s, Th—H), 9.22 (1H, br, OH); 1H NMR (500 MHz, DMSO-d6) δ ppm 2.46 (3H, s, CH3), 6.83 (1H, dd, J=3.5, 1 Hz, Th—H), 7.26 (1H, d, J=3.5 Hz, Th—H), 7.71 (1H, s, Th—H), 11.65 (1H, s, 6-NOH); 13C NMR (125.8 MHz, CDCl3) δ ppm 15.4 (CH3), 125.0 (CH), 129.1 (C), 132.5 (CH), 141.4 (CH), 147.0 (C); HRMS (ESI) calcd for C6H8NOS (M+H) 142.0327, found 142.0327 (δ+0.3 ppm). 1H— and 13C-NMR indicated this material was predominantly one geometric isomer. The mother liquor, after concentration gave 0.79 g (18% yield) of the title compound, whose 1H-NMR indicated a ˜1:1 mixture of two geometric oxime isomers.
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4 g
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3.28 g
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24 mL
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6 mL
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5.2 g
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76%

Synthesis routes and methods III

Procedure details

1.20 kg (9.51 moles) of 5-methyl-2-thiophenecarboxaldehyde and 727 g (10.46 moles) of NH2OH.HCl were placed in a reaction vessel and cooled to 10° C. Then, 0.85 L (10.46 moles) of pyridine was dropwise added thereto for 1 hour (an exothermic reaction: 10° C.→43° C). After 10 minutes, 7 L of benzene was added thereto and heated to remove the obtained water by Dean-Stark apparatus (initial internal temperature: 80° C.). After 165 mL of water was collected for 8 hours, (theoretical quantity: 171 mL), the product was cooled to obtain 5-methyl-2-thiophenecarboxaldehyde oxime. At this time, if stirring was stopped, two-phases were formed. After 0.85 L (10.46 moles) of pyridine was completely added at 15° C., 1.26 kg (12.36 moles) of Ac2O was dropwise added thereto for 25 minutes, with maintaining a temperature less than 15° C. The reaction mixture was stirred for 1 hour at room temperature, and completion of the acetylation reaction was confirmed by HPLC (2 phases).
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1.2 kg
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727 g
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0.85 L
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7 L
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